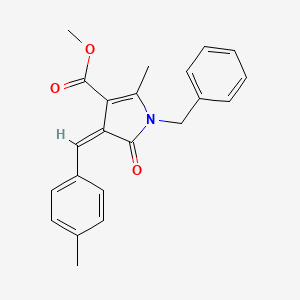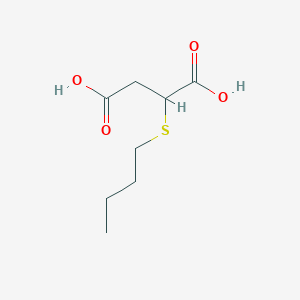![molecular formula C17H33N3O3S2 B5506972 N-[3-(cyclohexylthio)propyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5506972.png)
N-[3-(cyclohexylthio)propyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related piperidine derivatives involves complex processes that can include cycloaddition reactions, functional group transformations, and regioselective reductions. For instance, the synthesis of 3-aryl-N-n-propyl-piperidines described by Chang et al. (2002) starts from α-sulfonyl acetamide via a formal [3+3] cycloaddition reaction, yielding useful building blocks for heterocyclic chemistry (Chang, Chen, & Chang, 2002). Such methodologies may be adaptable for synthesizing the compound of interest, highlighting the importance of efficient cycloaddition and reduction steps in its synthesis.
Molecular Structure Analysis
Structural characterization techniques such as X-ray diffraction studies play a critical role in confirming the molecular structure of piperidine derivatives. Naveen et al. (2015) synthesized and characterized a compound with X-ray diffraction, revealing a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom, which could be similar to the structural features of "N-[3-(cyclohexylthio)propyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide" (Naveen, Prasad, Manjunath, Kumar, Rangappa, Lokanath, & Sridhar, 2015).
Chemical Reactions and Properties
The reactivity and chemical properties of piperidine derivatives can be influenced by their functional groups. For example, the introduction of sulfonyl and amino groups can significantly affect the compound's reactivity, as demonstrated by Wang et al. (2006) who developed highly enantioselective Lewis basic catalysts from l-piperazine-2-carboxylic acid derived N-formamides for hydrosilylation reactions (Wang, Cheng, Wu, Wei, & Sun, 2006). This suggests that the sulfonyl and amino functionalities in the compound of interest may offer unique reactivity towards certain types of chemical transformations.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
One research avenue explores the New Synthesis of 3-Aryl-N-n-Propyl-piperidines , describing a methodology involving six steps starting from α-sulfonyl acetamide. This process yields significant building blocks for heterocyclic chemistry, indicating the chemical's utility in synthesizing complex structures for further research applications (Meng‐Yang Chang, Shui-Tein Chen, & N. Chang, 2002).
Biological Activities
The exploration of biological activities is detailed in studies such as Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives , where sulfonamides, a class of compounds known for their antibacterial properties, were synthesized and evaluated against Escherichia coli and Staphylococcus aureus. This study demonstrates the potential for developing new antibacterial agents using related chemical structures (O. Ajani, J. O. Echeme, Zheng Sujiang, O. Familoni, & Feipeng Wu, 2013).
Antiviral Applications
Another study on Synthesis and Antiviral Activity of Certain Thiazole C-nucleosides showcases the use of glycosylthiocarboxamides as precursors for synthesizing compounds with potential antiviral activities against herpes virus, parainfluenza virus, and rhinovirus. This research highlights the versatility of related chemical frameworks in developing treatments for viral infections (P. C. Srivastava, M. Pickering, L. B. Allen, D. Streeter, M. T. Campbell, J. T. Witkowski, R. Sidwell, & R. K. Robins, 1977).
Catalytic Applications
The utility of related structures as catalysts is demonstrated in the synthesis of Imino Exchange Reaction in a Dearomatization Strategy , presenting an innovative approach to accessing N-acyl diarylamines and phenothiazines. This method highlights the catalytic potential of sulfonyl-containing compounds in facilitating complex organic reactions (Li Zhang, Hui-qing Wang, Bo Yang, & R. Fan, 2014).
Propriétés
IUPAC Name |
N-(3-cyclohexylsulfanylpropyl)-1-(dimethylsulfamoyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N3O3S2/c1-19(2)25(22,23)20-12-6-8-15(14-20)17(21)18-11-7-13-24-16-9-4-3-5-10-16/h15-16H,3-14H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKQKCRQODPTDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCCC(C1)C(=O)NCCCSC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(cyclohexylsulfanyl)propyl]-1-(dimethylsulfamoyl)piperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5506898.png)
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B5506900.png)
![3-[1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(3-pyridinylmethyl)acrylamide](/img/structure/B5506905.png)

![7-[4-(4-fluorobenzyl)-1,4-diazepan-1-yl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5506914.png)

![1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-4-piperidinecarboxamide](/img/structure/B5506931.png)
![2-[4-(1-piperidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5506952.png)

![4-{4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5506963.png)
![N'-[(5-methyl-2-furyl)methylene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B5506976.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2,4,7-trimethyl-1H-indol-3-yl)acetamide](/img/structure/B5506981.png)
![benzyl 4-[(3-hydroxy-3-piperidinyl)methyl]-1,4-diazepane-1-carboxylate dihydrochloride](/img/structure/B5506984.png)
